Dihydrexidine hydrochloride [(±)-trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride] is a synthetic compound classified as a dopamine D1 receptor full agonist. [, ] It serves as a valuable pharmacological tool in scientific research, particularly in studying the role of dopamine D1 receptors in various physiological and pathological processes. [, ]
Dihydrexidine hydrochloride is a potent, full efficacy dopamine D1 receptor agonist, which has garnered interest in the fields of pharmacology and medicinal chemistry. It is recognized for its selective action on dopamine D1 receptors without exhibiting agonist activity at peripheral D2 receptors or adrenoceptors, making it a valuable compound for research and potential therapeutic applications in neuropsychiatric disorders.
Dihydrexidine hydrochloride is classified as a dopamine D1 receptor agonist. It is derived from the amino acid d-serine through a series of synthetic steps. The compound is primarily studied in the context of its effects on the central nervous system, particularly regarding its potential use in treating disorders such as schizophrenia and Parkinson's disease. Its chemical structure allows it to interact selectively with the D1 receptor subtype, which plays a crucial role in various neurological functions.
The synthesis of dihydrexidine hydrochloride involves several key steps that emphasize asymmetric synthesis techniques. A notable method includes the catalytic enantioselective aziridination followed by a one-pot Friedel-Crafts type reaction. The starting material for this synthesis is often derived from readily available d-serine.
Key steps in the synthesis process include:
The synthesis has been reported to achieve high enantiomeric purity, with enantiomeric excess greater than 99% .
Dihydrexidine hydrochloride has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula is CHNO·HCl, and it features multiple functional groups that interact with the dopamine D1 receptor.
Dihydrexidine undergoes various chemical reactions that are essential for its function as a dopamine agonist. These reactions include:
The mechanism of action of dihydrexidine involves its binding to dopamine D1 receptors located in the central nervous system. Upon binding, dihydrexidine activates these receptors, leading to increased intracellular signaling cascades that enhance dopaminergic activity.
Dihydrexidine hydrochloride exhibits distinct physical and chemical properties that are relevant for its application in scientific research:
Dihydrexidine hydrochloride is primarily utilized in scientific research to explore its pharmacological effects on the central nervous system. Its applications include:
Dihydrexidine hydrochloride (DAR-0100) represents a landmark achievement in neuropharmacology as the first identified full dopamine D1 receptor agonist. Discovered in the late 1980s, it emerged from efforts to overcome the limitations of partial D1 agonists like SKF-38393, which exhibited low intrinsic activity and inconsistent physiological effects [3] [7]. Unlike benzazepine-based predecessors, dihydrexidine’s phenanthridine structure enabled full efficacy at D1 receptors, stimulating cyclic AMP production equivalent to or exceeding that of endogenous dopamine [3] [10]. This breakthrough resolved longstanding challenges in studying D1 receptor function and opened avenues for targeting D1-mediated pathways in neurological disorders. Initial primate studies demonstrated its potent antiparkinsonian effects in MPTP-induced models, establishing proof-of-concept for D1 agonism in motor control [3] [7].
Table 1: Key Milestones in Dihydrexidine Development
Year | Event | Significance |
---|---|---|
1989 | First synthesis and characterization | Identified as high-potency full D1 agonist [7] |
1991 | MPTP primate model studies | Demonstrated reversal of parkinsonian symptoms [7] [9] |
2004 | Comprehensive pharmacological review | Validated >10-fold D1 selectivity over D2 receptors [3] |
2015 | Clinical trial in schizotypal personality disorder | Showed working memory enhancement [5] |
Dihydrexidine hydrochloride ((±)-trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride) features a rigid phenanthridine core that confers unique receptor-binding properties. Its hexahydrobenzo[a]phenanthridine scaffold enforces a trans-orientation of critical pharmacophores, mimicking the extended conformation of dopamine [6] [9]. This topology allows optimal interaction with the D1 receptor’s orthosteric site, achieving an IC₅₀ of 10 nM for D1 receptors—significantly lower than its affinity for D2 receptors (IC₅₀ ≈130 nM) [4] [9]. The compound’s stereochemistry is crucial: the (+)-enantiomer (DAR-0100A) exhibits 10-fold higher D1 affinity than the (-)-form, with an EC₅₀ of 72±21 nM at D1 receptors versus minimal activity at peripheral D2 or adrenergic receptors [10]. Molecular analyses reveal that dihydrexidine’s 10,11-dihydroxy groups form hydrogen bonds with serine residues in transmembrane helix 5 of the D1 receptor, while its aromatic rings engage in π-stacking within the hydrophobic binding pocket [9].
Table 2: Structural and Pharmacological Profile of Dihydrexidine Hydrochloride
Property | Specification | Method/Reference |
---|---|---|
Chemical formula | C₁₇H₁₈ClNO₂ | PubChem CID 5311070 [1] |
Molecular weight | 303.79 g/mol | Tocris Bioscience [9] |
D1 receptor affinity (IC₅₀) | 10 nM | Radioligand displacement [4] [9] |
D1/D5 functional activity | Full agonist (100% efficacy vs. dopamine) | cAMP accumulation assays [3] [7] |
D2 receptor activity | Weak partial agonist/antagonist (functional selectivity) | [3] [8] |
Dihydrexidine’s greatest scientific contribution lies in elucidating the opposing physiological roles of D1 and D2 dopamine receptors. Prior to its discovery, the functional dichotomy between these receptor subtypes was obscured by the lack of selective agonists. Dihydrexidine enabled researchers to demonstrate that:
Table 3: Differential Effects of Dihydrexidine Activation at D1 vs. D2 Receptors
Physiological System | D1 Receptor Effect | D2 Receptor Effect | Reference |
---|---|---|---|
Prefrontal cortex | ↑ GABAergic IPSCs via PKA | ↓ IPSCs via Gi-PLC-Ca²⁺ pathway | [8] |
Motor function | ↑ Locomotion, antiparkinsonian actions | Minimal contribution | [7] [9] |
Respiratory control | ↑ Inspiratory neuron activity & phrenic nerve output | ↓ Bulbospinal expiratory (Aug-E) neuron firing | [2] |
Working memory | ↑ PASAT and N-back performance in SPD patients | Not implicated | [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7